7S,8R,17S-RCTR1, also known as 4S,5R-RCTR1, is a member of the Resolvin Conjugates in Tissue Regeneration (RCTR) subclass of specialized pro-resolving lipid mediators (SPMs). [, , ] These mediators are produced endogenously from docosahexaenoic acid (DHA) through enzymatic pathways involving lipoxygenases and glutathione S-transferase LTC4 synthase. [, ] RCTR1 plays a crucial role in the resolution of inflammation by promoting the uptake of cell debris, apoptotic cells, and senescent cells, thereby contributing to tissue regeneration. [, ]
7S,8R,17S-RctR1 is classified as a member of the resolvin family, which are bioactive lipid mediators that facilitate the resolution of inflammation. These compounds are synthesized endogenously from omega-3 fatty acids and are involved in various physiological processes, including the modulation of immune responses and promotion of tissue healing. The identification of RctR1 has been linked to its presence in human tissues such as the spleen, lymph nodes, and brain, where it is produced in response to inflammatory stimuli .
The synthesis of 7S,8R,17S-RctR1 has been achieved through several methods:
Key parameters for enzymatic synthesis include:
The molecular structure of 7S,8R,17S-RctR1 features multiple stereocenters that contribute to its biological activity. The compound is characterized by:
Nuclear magnetic resonance spectroscopy has been employed to confirm the stereochemistry and structural integrity of synthesized RctR1 . The molecular formula is C22H34O5S, indicating a complex structure conducive to diverse interactions within biological systems.
7S,8R,17S-RctR1 participates in various chemical reactions that underscore its role as a signaling molecule:
These reactions are pivotal in mediating the compound's anti-inflammatory effects and promoting tissue regeneration .
The mechanism of action for 7S,8R,17S-RctR1 involves several key processes:
Research indicates that RctR1 modulates cytokine production and promotes the recruitment of immune cells to sites of injury or infection .
The physical and chemical properties of 7S,8R,17S-RctR1 include:
The applications of 7S,8R,17S-RctR1 span various fields:
7S,8R,17S-RCTR1 (Resolvin Conjugate in Tissue Regeneration 1) is a cysteinyl-containing specialized pro-resolving mediator (SPM) biosynthesized endogenously from the ω-3 polyunsaturated fatty acid docosahexaenoic acid (DHA). This conversion occurs primarily in immune-resident cells within human lymphoid and myeloid tissues. The pathway initiates when free DHA is oxygenated by lipoxygenase (LOX) enzymes, forming key hydroperoxy intermediates. Isotope-tracing studies using deuterium-labeled DHA confirm active RCTR biosynthesis in human spleen, lymph node, bone marrow, and brain tissues incubated with Staphylococcus aureus, demonstrating pathogen-induced pathway activation [2] [9]. Structural elucidation via liquid chromatography–tandem mass spectrometry (LC–MS/MS) and matching with synthetically derived standards authenticate RCTR1 as 8R-glutathionyl-7S,17S-dihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid [9].
Table 1: Enzymatic Steps in DHA Conversion to RCTR1
Step | Enzyme | Product | Detection Method |
---|---|---|---|
1 | 15-LOX | 17(S)-hydroperoxy-DHA (17(S)-HpDHA) | LC-MS/MS, UV spectrophotometry |
2 | 5-LOX | 7S(8)-epoxy-17(S)-hydroxy-DHA | Cryo-EM, isotope labeling |
3 | LTC4 synthase | 7S,8R,17S-RCTR1 (glutathionyl conjugate) | MRM chromatography, spectral matching |
4 | γ-Glutamyl transferase | RCTR2 (cysteinylglycinyl conjugate) | Solid-phase extraction, LC-MS/MS |
5 | Dipeptidases | RCTR3 (cysteinyl conjugate) | EPI analysis, custom spectral libraries |
The biosynthesis of 7S,8R,17S-RCTR1 hinges on the generation of a labile epoxy intermediate, 7S(8)-epoxy-17(S)-hydroxy-DHA. This intermediate is formed via a two-step LOX-dependent cascade:
Molecular docking simulations confirm that 5-LOX positions 17(S)-HpDHA optimally for stereospecific epoxidation. The epoxy intermediate serves as a branch point, directing DHA toward resolvin conjugates (RCTRs) or classical resolvins (e.g., resolvin D1/D2) [3]. Genetic or pharmacologic inhibition of 5-LOX ablates RCTR1 production in human macrophages, underscoring its non-redundant role [9].
The glutathione conjugation step transforms the unstable epoxy intermediate into stable, bioactive RCTR1. This reaction is catalyzed by leukotriene C4 synthase (LTC4S), a membrane-bound glutathione transferase. LTC4S transfers glutathione (γ-glutamyl-cysteinylglycine) to the C8 position of the epoxide ring via an SN2-type nucleophilic attack, yielding 8R-glutathionyl-7S,17S-dihydroxy-DHA (RCTR1) [6] [9]. Key features of this reaction include:
In vitro reconstitution assays using synthetic 7S(8)-epoxy-17(S)-hydroxy-DHA and recombinant human LTC4S confirm complete conversion to RCTR1 within 30 minutes (pH 8.0, 37°C) [8].
RCTR biosynthesis exhibits marked organ-specific differences in humans, driven by variable enzyme expression and substrate availability:
Table 2: Tissue-Specific RCTR Biosynthesis in Humans
Tissue | Key Biosynthetic Features | Pathway Induction | Relative RCTR Abundance |
---|---|---|---|
Spleen | Highest basal 15-LOX/5-LOX activity; robust LTC4S expression | S. aureus incubation ↑ RCTRs 4.2-fold | RCTR1 > RCTR3 > RCTR2 |
Lymph Node | Moderate LOX activity; efficient glutathione conjugation | Deuterated DHA conversion to RCTRs ~65% | RCTR1 ≈ RCTR2 > RCTR3 |
Bone Marrow | Low basal LOX; inducible by microbial challenge | E. coli LPS ↑ RCTR1 2.8-fold | RCTR3 > RCTR1 > RCTR2 |
Brain | Minimal LOX activity; dependent on macrophage infiltration | Limited epoxide conjugation capacity | RCTR1 (trace levels) |
Metabololipidomic profiling reveals the spleen is the dominant site for RCTR1 synthesis due to its high macrophage density and role in pathogen clearance. Lymph nodes and bone marrow show preferential production of RCTR2/RCTR3, suggesting tissue-specific optimization for conjugate hydrolysis. Brain tissue produces minimal RCTRs unless infiltrated by peripheral leukocytes during inflammation [2] [9]. In ex vivo studies, human spleen tissue incubated with pathogens increased endogenous RCTR levels by >4-fold, confirming inducible biosynthesis during infection resolution [9].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: